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Compound of Interest

Compound Name: NNC 05-2090

Cat. No.: B15579115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of NNC 05-2090, a GABA uptake inhibitor, in amygdala kindling studies in rodents. This

document is intended to guide researchers in designing and executing experiments to evaluate

the anticonvulsant properties of this compound.

Introduction to NNC 05-2090
NNC 05-2090, with the chemical name 1-(3-(9H-Carbazol-9-yl)-l-propyl)-4-(2-

methoxyphenyl)-4-piperidinol, is a potent inhibitor of GABA transporters.[1] Its primary

mechanism of action involves blocking the reuptake of the inhibitory neurotransmitter GABA

from the synaptic cleft, thereby enhancing GABAergic neurotransmission.[2] NNC 05-2090
exhibits moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as GAT-2

in mice.[1] It also shows affinity for GAT-1 and GAT-3, as well as for α1- and D2-receptors.[1]

Due to its ability to modulate GABA levels, NNC 05-2090 has been investigated for its

anticonvulsant properties in various preclinical models of epilepsy, including the amygdala

kindling model.[1]

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for NNC 05-2090.

Table 1: In Vitro Inhibitory Activity of NNC 05-2090
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Target IC50 / Ki Species/Tissue Reference

[3H]GABA Uptake IC50: 4.4 ± 0.8 µM
Rat Cerebral Cortex

Synaptosomes
[1]

[3H]GABA Uptake (in

presence of GAT-1

inhibitor)

IC50: 2.5 ± 0.7 µM
Rat Inferior Colliculus

Synaptosomes
[1]

hBGT-1 Ki: 1.4 µM Human [1]

hGAT-1 Ki: 19 µM Human

hGAT-2 Ki: 41 µM Human

hGAT-3 Ki: 15 µM Human [1]

α1-receptor IC50: 266 nM [1]

D2-receptor IC50: 1632 nM [1]

Table 2: In Vivo Anticonvulsant Activity of NNC 05-2090 in Rodent Models
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Model Species
Route of
Administrat
ion

Endpoint
ED50 /
Effective
Dose

Reference

Amygdala

Kindling
Rat

Intraperitonea

l (i.p.)

Reduction in

generalized

seizure

severity

(grades 3-5)

72-242

µmol/kg

(significant

effect)

[1]

Amygdala

Kindling
Rat

Intraperitonea

l (i.p.)

Reduction in

afterdischarg

e duration

72-242

µmol/kg

(significant

effect)

[1]

Maximal

Electroshock

(MES)

Mouse
Intraperitonea

l (i.p.)

Antagonism

of tonic

hindlimb

extension

73 µmol/kg [1]

Sound-

induced

Seizures

DBA/2 Mouse
Intraperitonea

l (i.p.)

Inhibition of

tonic

convulsions

6 µmol/kg [1]

Sound-

induced

Seizures

DBA/2 Mouse
Intraperitonea

l (i.p.)

Inhibition of

clonic

convulsions

19 µmol/kg [1]

Experimental Protocols
Preparation of NNC 05-2090 Solution for In Vivo
Administration
Materials:

NNC 05-2090 hydrochloride (purity >98%)

Dimethyl sulfoxide (DMSO)
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Sterile saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer

Procedure:

NNC 05-2090 hydrochloride is soluble in DMSO up to 100 mM.[2] To prepare a stock

solution, dissolve the required amount of NNC 05-2090 hydrochloride in a minimal amount of

DMSO.

For intraperitoneal (i.p.) injections, the DMSO concentration should be kept low to avoid

toxicity. A final concentration of 5-10% DMSO in sterile saline is generally well-tolerated by

rodents.

Calculate the final volume of the dosing solution needed based on the number of animals

and the desired dose. The injection volume for rats is typically 1-2 ml/kg.

Prepare the final dosing solution by diluting the DMSO stock solution with sterile saline to the

desired final concentration of NNC 05-2090 and DMSO.

Vortex the solution thoroughly to ensure it is fully dissolved and homogenous.

Prepare a vehicle control solution containing the same final concentration of DMSO in sterile

saline.

Amygdala Kindling Experimental Workflow
The following diagram illustrates the overall workflow for an amygdala kindling study

investigating the effects of NNC 05-2090.
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Figure 1. Experimental workflow for amygdala kindling studies with NNC 05-2090.

Detailed Protocol for Amygdala Kindling in Rats
a. Stereotaxic Surgery and Electrode Implantation:

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a

ketamine/xylazine cocktail) and place it in a stereotaxic frame.

Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make

a midline incision to expose the skull.
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Craniotomy: Using a dental drill, create a small burr hole over the target coordinates for the

basolateral amygdala. Stereotaxic coordinates for the rat amygdala are approximately:

Anteroposterior (AP): -2.8 mm from bregma; Mediolateral (ML): ±4.8 mm from midline;

Dorsoventral (DV): -8.5 mm from the skull surface. These coordinates may need to be

adjusted based on the rat strain and age.

Electrode Implantation: Slowly lower a bipolar stimulating and recording electrode to the

target coordinates.

Fixation: Secure the electrode assembly to the skull using dental cement and anchor screws.

Post-operative Care: Suture the incision and provide post-operative analgesia and care

according to approved institutional animal care protocols. Allow the animals to recover for at

least one week before starting the kindling procedure.

b. Kindling Stimulation and Drug Administration:

Afterdischarge Threshold (ADT) Determination: After the recovery period, determine the ADT

for each animal. This is the minimum current intensity required to elicit an afterdischarge of

at least 3-5 seconds in duration. Start with a low current (e.g., 25 µA) and gradually increase

it until an afterdischarge is observed.

Kindling Stimulations: Once the ADT is determined, begin the kindling stimulations. A

common paradigm involves stimulating the amygdala twice daily with a suprathreshold

current (e.g., 400 µA, 1-second train of 60 Hz sine waves).

Drug Administration: Administer NNC 05-2090 or vehicle via intraperitoneal (i.p.) injection 30-

60 minutes prior to the kindling stimulation. The i.p. injection should be given in the lower

right quadrant of the abdomen to avoid the cecum.

Behavioral Seizure Scoring: Immediately following each stimulation, observe and score the

behavioral seizure severity using the Racine scale (see Table 3).

Afterdischarge Duration (ADD) Recording: Record the electroencephalogram (EEG) from the

implanted electrode to measure the duration of the afterdischarge.

Table 3: Racine Scale for Seizure Scoring in Rats
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Stage Behavioral Manifestations

1 Mouth and facial movements

2 Head nodding

3 Forelimb clonus

4 Rearing with forelimb clonus

5 Rearing and falling (loss of postural control)

A rat is considered fully kindled after exhibiting several consecutive Stage 5 seizures.

Signaling Pathway
The primary mechanism of action of NNC 05-2090 is the inhibition of GABA reuptake, which

enhances GABAergic neurotransmission.
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Figure 2. Mechanism of action of NNC 05-2090 at the GABAergic synapse.

Conclusion
NNC 05-2090 is a valuable pharmacological tool for investigating the role of GABAergic

neurotransmission in seizure modulation. The protocols outlined in these application notes

provide a framework for conducting amygdala kindling studies to assess the anticonvulsant
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efficacy of NNC 05-2090. Researchers should adapt these protocols to their specific

experimental questions and adhere to all institutional guidelines for animal care and use.

Careful consideration of drug formulation, administration timing, and consistent seizure scoring

are critical for obtaining reliable and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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